molecular formula C11H14Cl2N2O3 B10759265 alpha-N-Dichloroacetyl-P-aminophenylserinol CAS No. 7411-64-5

alpha-N-Dichloroacetyl-P-aminophenylserinol

Katalognummer: B10759265
CAS-Nummer: 7411-64-5
Molekulargewicht: 293.14 g/mol
InChI-Schlüssel: BFLNGKUCFYKCFZ-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-N-Dichloroacetyl-P-aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-N-Dichloroacetyl-P-aminophenylserinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Alpha-N-Dichloroacetyl-P-aminophenylserinol has several scientific research applications, including:

Wirkmechanismus

Alpha-N-Dichloroacetyl-P-aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound interacts with specific enzymes in the biosynthetic pathway, facilitating the formation of the active antibiotic. The molecular targets and pathways involved include the enzymes responsible for the condensation and subsequent reactions leading to chloramphenicol production.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloramphenicol: The final product in the biosynthesis pathway involving alpha-N-Dichloroacetyl-P-aminophenylserinol.

    Dichloroacetic Acid: A reagent used in the synthesis of this compound.

    (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of chloramphenicol . Its structure and reactivity are tailored to facilitate the formation of this important antibiotic, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

7411-64-5

Molekularformel

C11H14Cl2N2O3

Molekulargewicht

293.14 g/mol

IUPAC-Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1

InChI-Schlüssel

BFLNGKUCFYKCFZ-RKDXNWHRSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N

Kanonische SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.